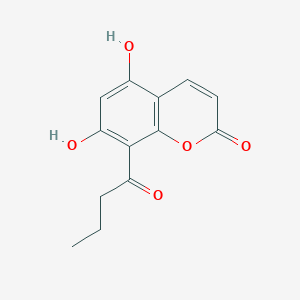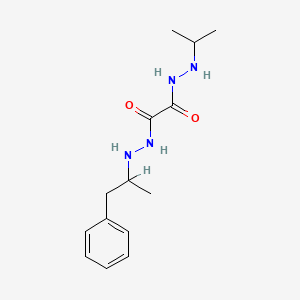
2-N'-(1-phenylpropan-2-yl)-1-N'-propan-2-ylethanedihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N’-(1-phenylpropan-2-yl)-1-N’-propan-2-ylethanedihydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of two hydrazide groups attached to a central ethane backbone, with phenylpropan-2-yl and propan-2-yl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N’-(1-phenylpropan-2-yl)-1-N’-propan-2-ylethanedihydrazide typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones. One common method involves the condensation of 1-phenylpropan-2-one with hydrazine hydrate under acidic conditions to form the intermediate hydrazone, which is then further reacted with propan-2-one to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of catalysts such as acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of 2-N’-(1-phenylpropan-2-yl)-1-N’-propan-2-ylethanedihydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2-N’-(1-phenylpropan-2-yl)-1-N’-propan-2-ylethanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced hydrazide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydrazide nitrogen atoms, leading to the formation of substituted hydrazides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of N-substituted hydrazides.
科学的研究の応用
2-N’-(1-phenylpropan-2-yl)-1-N’-propan-2-ylethanedihydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazide derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
作用機序
The mechanism of action of 2-N’-(1-phenylpropan-2-yl)-1-N’-propan-2-ylethanedihydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
類似化合物との比較
Similar Compounds
1-phenylpropan-2-amine: A related compound with similar structural features but different functional groups.
2-phenylpropan-1-amine: Another similar compound with variations in the position of the phenyl and amine groups.
N-methyl-2-phenylpropan-1-amine: A derivative with a methyl group substitution.
Uniqueness
2-N’-(1-phenylpropan-2-yl)-1-N’-propan-2-ylethanedihydrazide is unique due to its dual hydrazide functionality and specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
特性
CAS番号 |
97174-36-2 |
|---|---|
分子式 |
C14H22N4O2 |
分子量 |
278.35 g/mol |
IUPAC名 |
2-N'-(1-phenylpropan-2-yl)-1-N'-propan-2-ylethanedihydrazide |
InChI |
InChI=1S/C14H22N4O2/c1-10(2)15-17-13(19)14(20)18-16-11(3)9-12-7-5-4-6-8-12/h4-8,10-11,15-16H,9H2,1-3H3,(H,17,19)(H,18,20) |
InChIキー |
BQPUJSKSXLYWSZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)NNC(=O)C(=O)NNC(C)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene](/img/structure/B14328659.png)
![4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate](/img/structure/B14328667.png)
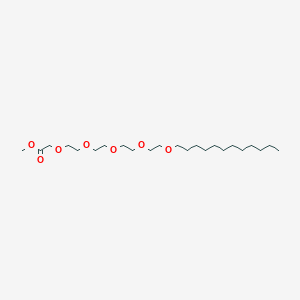
![1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14328672.png)
![5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one](/img/structure/B14328682.png)

![N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B14328691.png)
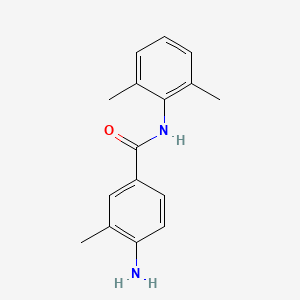
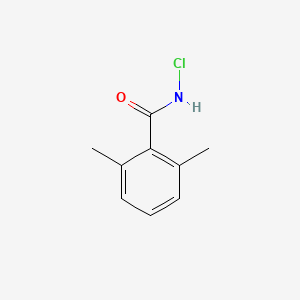
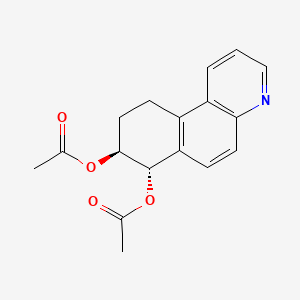

![(1S,12R,15S)-12-(2-hydroxy-2-methylpropyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4,6,8-tetraene-14,20-dione](/img/structure/B14328716.png)
![2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B14328724.png)
